1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine is a heterocyclic compound frequently utilized in medicinal chemistry as a scaffold for developing novel therapeutic agents. [] Its structure, containing both a pyrrolo[2,3-b]pyridine and a piperidine ring, offers versatility for modification and exploration of structure-activity relationships. Research interest in this compound stems from its potential to interact with various biological targets, making it a valuable starting point for discovering new drugs for various diseases.
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential as a pharmaceutical agent. This compound belongs to the class of pyrrolo[2,3-b]pyridines, which are known for their biological activity, particularly in inhibiting various protein kinases. The compound’s structure features a pyrrolopyridine moiety linked to a piperidine ring, which is crucial for its biological interactions.
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine has been referenced in various scientific studies and patents focusing on its synthesis and biological evaluation. Notably, it has been identified as a potent inhibitor of protein kinases, making it relevant in the treatment of conditions such as cancer and metabolic disorders .
The synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine typically involves several key steps:
The reactions are typically carried out under inert atmospheres (e.g., nitrogen) and may require specific solvents like dioxane or DMF (dimethylformamide) at controlled temperatures to optimize yields .
The molecular structure of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine can be described as follows:
The compound's structure can be visualized using molecular modeling software or through crystallography data when available. The arrangement of atoms allows for specific interactions with protein kinases, which is crucial for its inhibitory activity.
The compound undergoes various chemical reactions that can modify its properties or enhance its biological activity:
The reactions are generally conducted under controlled conditions to ensure high yields and purity of the product. Techniques such as column chromatography are often employed for purification after synthesis.
The mechanism of action of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine primarily involves its role as an inhibitor of protein kinases:
Studies have shown that this compound exhibits nanomolar potency against specific kinases while demonstrating selectivity over closely related kinases .
The applications of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine span several areas:
This hybrid scaffold exemplifies modern rational drug design, combining a pyrrolopyridine heterocycle with a 4-aminopiperidine moiety to create a versatile pharmacophore. With the molecular formula C₁₂H₁₆N₄ and a molecular weight of 216.28 g/mol, its structural architecture enables targeted modulation of kinase-driven signaling pathways implicated in cancer and metabolic disorders . The scaffold’s significance lies in its balanced binding affinity and developability profile, offering medicinal chemists a privileged structure for optimizing potency, selectivity, and pharmacokinetic properties.
The emergence of pyrrolopyridine-piperidine hybrids represents a strategic evolution in kinase inhibitor development. Early work (2000–2010) focused on simpler pyrrolopyrimidine scaffolds (e.g., tofacitinib’s JAK inhibition), but their limitations in selectivity and pharmacokinetics drove exploration of bioisosteric pyrrolopyridines. The specific compound 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine (CAS: 885499-57-0) was first synthesized circa 2007–2008 as part of targeted libraries for protein kinase B (PKB/Akt) inhibition [4]. By 2010, key studies demonstrated that linking the pyrrolopyridine’s C4-position to the piperidine’s N1-atom created a conformationally constrained hinge-binding motif critical for ATP-competitive kinase inhibition [4] [7].
Table 1: Key Milestones in Pyrrolopyridine-Piperidine Scaffold Development
Time Period | Development Phase | Key Advances | Primary Research Focus |
---|---|---|---|
2000-2005 | Early Scaffold Exploration | Identification of pyrrolopyridine core as kinase-privileged fragment | JAK/STAT pathway modulation [7] |
2006-2010 | Rational Hybridization | Optimization of C4-piperidinyl linkage; CAS 885499-57-0 first synthesized | PKB/Akt inhibition for oncology [4] |
2011-2015 | SAR Expansion | Introduction of C5 carboxamide groups to enhance selectivity | JAK3 selectivity over JAK1/2 [7] |
2016-Present | Clinical Translation | Derivatives in preclinical development for resistant cancers | Overcoming kinase mutation-mediated resistance [5] |
The scaffold’s versatility is evidenced by its role in diverse inhibitor classes:
The compound’s kinase inhibition derives from synergistic interactions between its heterocyclic core and the target’s ATP-binding site:
Table 2: Impact of Piperidine C4-Substituents on Kinase Selectivity
Piperidine C4-Substituent | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKB) | Key Structural Effect |
---|---|---|---|---|
4-Chlorobenzyl | 6.0 ± 1.5 | 168 ± 36 | 28-fold | Moderate P-loop occupancy |
2,4-Dichlorobenzyl | 8.5 | 1300 | 153-fold | Optimal hydrophobic packing |
4-tert-Butylbenzyl | 27 ± 18 | 3400 | 126-fold | Enhanced steric exclusion from PKA |
2-Naphthyl | 7.0 | 490 | 70-fold | Extended aromatic surface contact |
Structure-activity relationship (SAR) studies reveal stringent requirements for potency:
This scaffold addresses critical therapeutic challenges through two primary mechanisms:
Oncological ApplicationsPKB/Akt pathway deregulation occurs in >50% of breast, prostate, and ovarian cancers. Derivatives of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine overcome limitations of earlier inhibitors:
Metabolic Disease ApplicationsPKB/Akt is central to insulin signaling, making this scaffold a candidate for diabetes therapeutics:
Table 3: Therapeutic Applications and Preclinical Evidence
Therapeutic Area | Molecular Target | Key Derivatives | Preclinical Evidence | Unmet Need Addressed |
---|---|---|---|---|
Oncology (e.g., breast, ovarian cancer) | PKB/Akt, ALK fusion proteins | 2,4-Dichlorobenzyl-C4-amine analog | >80% tumor growth inhibition in xenografts; IC₅₀ = 8.5 nM [4] | Overcoming PTEN-loss-driven resistance |
Diabetes/Glucose Management | PKB/Akt-GSK3β axis | C5-carboxamide-piperidine hybrids | 2.1-fold glucose uptake increase; no IR agonism [4] | Hypoglycemia risk reduction |
Immunomodulation (e.g., transplant rejection) | JAK3 | 5-CONH₂ with cyclohexylamino group | Rat T-cell proliferation IC₅₀ = 120 nM; JAK3 selectivity > JAK1/2 [7] | Nephrotoxicity limitation of calcineurin inhibitors |
The scaffold’s broad applicability stems from its target-agnostic core:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7